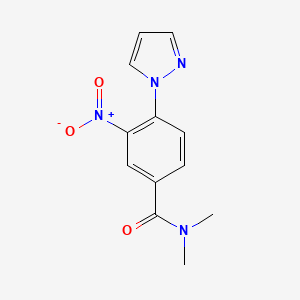![molecular formula C18H14N2O3 B1387308 4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1172462-12-2](/img/structure/B1387308.png)
4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrimidine derivatives have been recognized for their antimicrobial properties. The presence of the 4-methylphenyl group attached to the pyrimidine ring could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .
Antitumor and Antileukemia Activity
Compounds with a pyrimidine base structure, such as “4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid”, have shown promise in the treatment of various cancers, including leukemia. The compound’s ability to interfere with cell division and growth makes it a valuable research subject in oncology .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives is another area of interest. This compound could be used to synthesize drugs that reduce inflammation, which is a common symptom in many diseases .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this stress. The compound could be explored for its antioxidant capabilities, contributing to the prevention of diseases caused by oxidative damage .
Neuroprotective Effects
The compound’s potential effects on acetylcholinesterase (AchE) activity suggest it may have neuroprotective properties. AchE inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, and this compound could contribute to the development of new treatments .
Antidepressant and Anticonvulsant Effects
Pyrimidine derivatives have been associated with central nervous system activities, including antidepressant and anticonvulsant effects. Research into the compound’s impact on neurotransmitter levels could lead to new therapies for depression and epilepsy .
Antiparasitic Activity
The structural features of pyrimidine derivatives make them suitable for antiparasitic drug development. This compound could be investigated for its efficacy against parasitic infections, providing an alternative to current treatments .
Aquaculture Applications
Research has been conducted on the effects of pyrimidine derivatives on aquatic organisms. The compound could be studied for its impact on the health and growth of fish, which is significant for the aquaculture industry .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of derivatives that have shown activity as antileukemia agents .
Mode of Action
It’s possible that it interacts with its targets in a way that disrupts the normal functioning of the cells, leading to the observed antileukemia activity .
Result of Action
Similar compounds have shown activity as antileukemia agents .
Propiedades
IUPAC Name |
4-[2-(4-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-2-4-13(5-3-12)17-19-11-10-16(20-17)23-15-8-6-14(7-9-15)18(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWBHUMLHLSQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



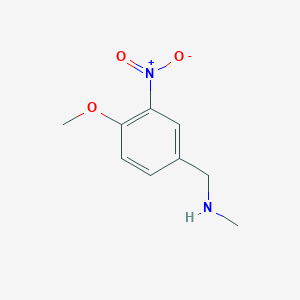
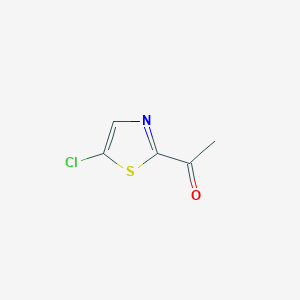
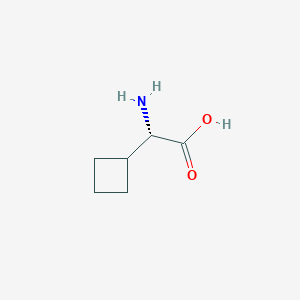
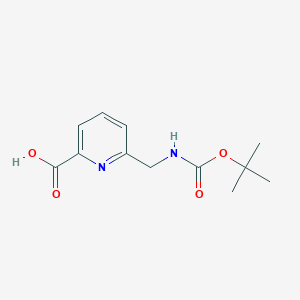





![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387237.png)
